molecular formula C8H10N6O3 B1475279 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide CAS No. 1803570-37-7

2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide

Cat. No.: B1475279
CAS No.: 1803570-37-7
M. Wt: 238.2 g/mol
InChI Key: PANFGXDPMPQOJT-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidine-2,5-dione, which is a type of heterocyclic compound . Imidazolidine-2,5-diones are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions .


Molecular Structure Analysis

The compound contains an imidazolidine-2,5-dione group, a 1,2,3-triazole group, and an acetamide group . These groups could potentially influence the compound’s reactivity and properties.

Safety and Hazards

Specific safety and hazard information for this compound was not found .

Properties

IUPAC Name

2-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]triazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O3/c9-6(15)3-14-2-4(12-13-14)1-5-7(16)11-8(17)10-5/h2,5H,1,3H2,(H2,9,15)(H2,10,11,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANFGXDPMPQOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)N)CC2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide
Reactant of Route 3
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide
Reactant of Route 4
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide
Reactant of Route 5
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide
Reactant of Route 6
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide

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